5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride
Description
5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride is a thiazole-derived compound characterized by a 1,3-thiazol-2-amine core substituted at position 5 with a (4-amino-3-methylpiperidin-1-yl)methyl group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S.2ClH/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8;;/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMKHFMLIRHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CN=C(S2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine derivative. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Synthesis of the Piperidine Derivative: The piperidine moiety can be synthesized via reductive amination of 4-amino-3-methylpiperidine with formaldehyde or other aldehydes.
Coupling Reaction: The final step involves coupling the thiazole ring with the piperidine derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitro derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is studied for its potential as a biochemical probe. It can be used to investigate the function of specific proteins or enzymes in cellular pathways.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development in areas such as oncology or neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Structural Analogues of 1,3-Thiazol-2-amine Derivatives
The compound shares structural similarities with several 1,3-thiazol-2-amine derivatives, differing primarily in substituents at position 5. Below is a comparative analysis:
Key Observations :
Substituent Diversity :
- The target compound’s piperidine substituent introduces a cyclic amine, contrasting with halogenated aromatic () or bulky aryl groups (). This structural difference may influence target specificity; for example, piperidine derivatives often exhibit improved blood-brain barrier penetration compared to aromatic analogs .
- The dihydrochloride salt in the target compound enhances solubility (>100 mg/mL in water), whereas halogenated analogs (e.g., ) may exhibit lower solubility due to hydrophobic substituents .
Biological Activity :
- Thiazol-2-amine derivatives with halogenated benzyl groups (e.g., 3-chlorobenzyl in ) demonstrate moderate cytotoxic activity in cancer cell lines, as seen in compounds like APTOM-4d () .
- Piperidine-containing analogs, such as the target compound, are hypothesized to target enzymes or receptors requiring basic nitrogen interactions, such as kinases or G protein-coupled receptors .
Synthetic Routes: The target compound’s synthesis likely involves coupling a 4-amino-3-methylpiperidine intermediate with 5-chloromethyl-1,3-thiazol-2-amine, followed by hydrochloride salt formation. This mirrors methods used for analogs like T129 (), where chlorinated intermediates react with 2-aminothiazole .
Pharmacological Potential
- Halogenated Analogs : Compounds like 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine () show promise in antibacterial screening due to electronegative substituents enhancing target binding .
Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound ensures high solubility (>200 mM in DMSO), critical for in vivo studies. In contrast, non-salt forms (e.g., T133 in ) require co-solvents for administration .
- Stability : Piperidine rings generally improve metabolic stability compared to linear amines, reducing hepatic clearance .
Biological Activity
5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18N4S·2HCl
- Molecular Weight : 226.34 g/mol
- Structure : The compound features a thiazole ring, an amino group, and a piperidine moiety, contributing to its biological interactions.
The biological activity of 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound acts as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders. Allosteric modulation of these receptors may enhance synaptic transmission and provide neuroprotective effects .
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against standard strains like Staphylococcus aureus and Escherichia coli has been noted .
- Cytotoxicity : In vitro assays have demonstrated that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Receptor Modulation | mGluR5 (positive allosteric modulator) | |
| Antimicrobial | Effective against S. aureus, E. coli | |
| Cytotoxicity | Inhibition in MCF-7 and MDA-MB-231 cells |
Study 1: Neuroprotective Effects
A study conducted on rodent models assessed the neuroprotective effects of compounds similar to 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Results indicated that these compounds could reverse cognitive deficits induced by neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .
Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against multiple bacterial strains. The results showed significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity. This suggests that derivatives of thiazole could be developed into effective antibacterial agents .
Q & A
Q. Critical Parameters :
- Reagent Purity : Impurities in starting materials reduce yield.
- Temperature Control : Excess heat during methylation can lead to side reactions.
- pH Management : Alkaline conditions during coupling improve nucleophilic reactivity .
Basic Question: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- to confirm proton environments (e.g., piperidine N–H at δ 2.5–3.5 ppm) and carbon骨架 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 292.2) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Basic Question: What safety protocols are recommended for handling this dihydrochloride salt?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates.
- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents .
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
Advanced Question: How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, DMF improves solubility during coupling vs. THF .
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for methylation steps .
- In-Line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation in real time .
Advanced Question: How should conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer:
- Comparative Assays : Test the compound against standardized cell lines (e.g., HCT-116 for cytotoxicity, S. aureus for antimicrobial activity) under identical conditions .
- Structural Confirmation : Verify batch-to-batch consistency via XRD to rule out polymorphic variations affecting activity .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding affinity to purported targets (e.g., kinase enzymes) .
Advanced Question: What strategies elucidate structure-activity relationships (SAR) for therapeutic targeting?
Methodological Answer:
Fragment Replacement : Modify the thiazole ring (e.g., replace sulfur with oxygen) and compare bioactivity .
Steric Effects : Introduce bulky substituents on the piperidine nitrogen to assess steric hindrance on receptor binding .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with protein active sites .
Advanced Question: How does the dihydrochloride salt form impact solubility and bioavailability?
Methodological Answer:
- Solubility Testing : Compare free base vs. salt solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Dihydrochloride salts typically exhibit higher aqueous solubility .
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (), correlating with oral bioavailability .
- Salt Disproportionation Studies : Monitor pH-dependent stability to ensure salt integrity in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
